mGluR7 Subtype Selectivity: AMN082 Shows No Activity at Other mGluR Subtypes up to 10 µM
AMN082 demonstrates exclusive selectivity for mGluR7 over all other metabotropic glutamate receptor subtypes. In transfected mammalian cells, AMN082 potently inhibits cAMP accumulation (EC50 = 64 nM) and stimulates GTPγS binding (EC50 = 290 nM) in cells expressing mGluR7 [1]. At concentrations up to 10 μM, AMN082 showed no appreciable activating or inhibitory effects at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR8, or selected ionotropic glutamate receptors [1]. This stands in contrast to the broad-spectrum group III orthosteric agonist L-AP4, which activates mGluR4, mGluR6, mGluR7, and mGluR8 non-selectively .
| Evidence Dimension | Receptor subtype selectivity |
|---|---|
| Target Compound Data | mGluR7 EC50 = 64 nM (cAMP) and 290 nM (GTPγS); no activity at mGluR1-6, mGluR8, or iGluRs up to 10 μM |
| Comparator Or Baseline | L-AP4 activates mGluR4, mGluR6, mGluR7, and mGluR8 non-selectively |
| Quantified Difference | AMN082: 0% activity at non-mGluR7 subtypes up to 10 μM vs. L-AP4: broad group III activation |
| Conditions | Transfected mammalian cells expressing individual mGluR subtypes; cAMP accumulation and GTPγS binding assays |
Why This Matters
Subtype-exclusive selectivity is essential for unambiguous interpretation of mGluR7-specific pharmacology, a requirement that broad-spectrum orthosteric agonists cannot satisfy.
- [1] Mitsukawa K, Yamamoto R, Ofner S, Nozulak J, Pescott O, Lukic S, Stoehr N, Mombereau C, Kuhn R, McAllister KH, et al. A selective metabotropic glutamate receptor 7 agonist: activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proc Natl Acad Sci USA. 2005;102(51):18712-18717. View Source
